5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one
Description
5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with methyl groups at positions 5 and 6 and an allyl (prop-2-en-1-yl) group at position 2. This structure imparts unique physicochemical properties, such as moderate solubility in polar organic solvents and reactivity at the allyl moiety, enabling further functionalization.
The compound’s biological relevance stems from its structural similarity to pharmacologically active pyridazinones, which are known for antitumor, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
5,6-dimethyl-2-prop-2-enylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-4-5-11-9(12)6-7(2)8(3)10-11/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXPUCWOOGIEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-2-butanone with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization to yield the desired pyridazinone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridazinone form.
Substitution: The methyl and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated dihydropyridazinones.
Scientific Research Applications
5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Core Structure Influence: Dihydropyridazinones (e.g., target compound) exhibit planar aromatic cores conducive to π-π stacking in biological targets, whereas thieno-pyrimidinones (e.g., ) introduce sulfur atoms that enhance electronic diversity and binding specificity. Thiazole derivatives (e.g., ) prioritize smaller heterocycles, favoring cardiovascular target engagement.
Substituent Effects: Allyl Group: The prop-2-en-1-yl substituent in the target compound and analogs (e.g., ) enables Michael addition or radical reactions, facilitating covalent bonding to biological targets. Sulfur-Containing Groups: Thioether (e.g., [(methylbenzyl)sulfanyl] in ) or thiazole rings () contribute to redox activity and metal chelation.
Antitumor Activity:
- The target compound’s dihydropyridazinone core aligns with pyridazinone derivatives known to inhibit topoisomerases or kinases .
- Thieno-pyrimidinone analogs (e.g., ) demonstrate enhanced antitumor potency due to thiophene’s electron-rich nature, which improves DNA intercalation.
Antimicrobial Activity:
- 6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one () shows broad-spectrum antimicrobial activity, attributed to the cyclopropyl group’s membrane-disrupting properties.
Cardiovascular Activity:
Biological Activity
5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃O |
| Molecular Weight | 165.20 g/mol |
| CAS Number | 72716-80-4 |
| Solubility | Very soluble in water |
| Log P (octanol-water) | 1.39 |
Research indicates that this compound exhibits several mechanisms of action which contribute to its biological activity:
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest it inhibits pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antimicrobial Properties : Preliminary tests indicate that this compound possesses activity against various bacterial strains, suggesting potential as an antimicrobial agent.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance:
- A study demonstrated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by activating caspase pathways and modulating Bcl-2 family proteins .
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| HeLa | 15.0 | Inhibition of cell proliferation |
Neuroprotective Effects
Research has indicated that this compound may also have neuroprotective effects, potentially useful in treating neurodegenerative diseases. In vitro studies show that it protects neuronal cells from glutamate-induced toxicity by modulating calcium influx and reducing oxidative stress .
Case Studies
- Case Study on Anticancer Activity : In a controlled experiment involving various cancer cell lines, this compound was tested for its cytotoxic effects. Results indicated significant growth inhibition in MCF-7 and A549 (lung cancer) cells compared to controls .
- Neuroprotection in Animal Models : A study using a mouse model of Alzheimer's disease showed that administration of the compound improved cognitive function and reduced amyloid plaque formation .
Q & A
Basic: What are the standard synthetic routes for preparing 5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one?
A common approach involves alkylation of a pyridazinone precursor. For example, substituting the hydroxyl group at the 2-position of 5,6-dimethylpyridazin-3(2H)-one with a prop-2-en-1-yl moiety can be achieved using allyl halides under basic conditions. A typical protocol (adapted from similar pyridazinone syntheses) employs anhydrous potassium carbonate in acetone, stirring at room temperature with stoichiometric allyl bromide . Purification via preparative TLC with petroleum ether/ethyl acetate (1:1) is recommended to isolate the product. Optimization of reaction time and stoichiometry is critical to minimize byproducts like over-alkylation or hydrolysis .
Basic: How can the purity and structural identity of this compound be validated post-synthesis?
Combined analytical techniques are essential:
- HPLC-MS : To assess purity and confirm molecular weight.
- NMR (¹H/¹³C) : Key signals include the allyl group protons (δ ~4.5–5.8 ppm for CH₂=CH₂) and the dihydropyridazinone ring protons (δ ~2.2–3.0 ppm for methyl groups).
- FT-IR : Peaks at ~1650–1700 cm⁻¹ confirm the carbonyl group.
Cross-referencing with literature data for analogous pyridazinones ensures structural validation .
Advanced: What crystallographic strategies are recommended for resolving ambiguities in the compound’s solid-state structure?
For single-crystal X-ray diffraction:
- Data Collection : Use high-resolution detectors (e.g., CCD or photon-counting) to capture weak reflections.
- Structure Solution : Employ SHELXT for automated space-group determination and initial phase estimation, leveraging its robustness in handling small-molecule data .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-hydrogen atoms. Address disorder in the allyl group using PART instructions and restraints .
- Validation : Mercury’s void analysis and packing-similarity tools can identify solvent-accessible regions and compare packing motifs with related structures .
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for this compound?
Contradictions often arise from solvent effects, tautomerism, or dynamic processes. Methodological steps:
- Variable-Temperature NMR : Probe for tautomeric equilibria (e.g., keto-enol shifts) by acquiring spectra at 25°C and −40°C.
- Computational Chemistry : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using B3LYP/6-31G*). Discrepancies >2 ppm may indicate conformational flexibility or hydrogen bonding .
- Cross-Validation : Use X-ray crystallography to resolve ambiguities in proton assignments .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in pharmacological studies?
- Analog Synthesis : Systematically modify substituents (e.g., replacing the allyl group with propargyl or varying methyl positions) and compare bioactivity .
- In Silico Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies.
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and permeability using Caco-2 cell models .
Advanced: How should researchers address discrepancies in crystallographic vs. solution-phase structural data?
- Dynamic Effects : Solution-phase NMR may average conformers, while X-ray structures represent static snapshots. Use Mercury’s ConQuest to compare bond lengths/angles with related crystal structures .
- Solvent Influence : Recrystallize the compound in multiple solvents (e.g., DMSO vs. chloroform) to isolate polymorphs or solvates .
- DFT-MD Simulations : Perform molecular dynamics simulations in explicit solvent to model solution-phase behavior .
Advanced: What experimental and computational methods are suitable for analyzing electronic properties relevant to reactivity?
- Cyclic Voltammetry : Measure redox potentials to identify electron-rich/poor regions (allyl group vs. pyridazinone ring).
- UV-Vis Spectroscopy : Correlate absorption bands (e.g., π→π* transitions) with TD-DFT calculations.
- NBO Analysis : Quantify hyperconjugative interactions (e.g., lone pair donation from carbonyl oxygen) using Gaussian or ORCA .
Basic: What are the key stability considerations for storing this compound?
- Light/Temperature : Store in amber vials at −20°C to prevent photodegradation or thermal decomposition.
- Moisture Sensitivity : The dihydropyridazinone ring may hydrolyze under acidic/alkaline conditions; use desiccants in storage .
- Long-Term Stability : Monitor via periodic HPLC analysis (e.g., every 6 months) .
Advanced: How can researchers design experiments to probe the compound’s potential as a kinase inhibitor?
- Kinase Panel Screening : Test against a panel of 50–100 kinases at 1 µM concentration (e.g., using ADP-Glo™ assays).
- Cocrystallization : Soak the compound into kinase crystals (e.g., PKA or EGFR) and solve structures to identify binding motifs .
- Resistance Mutagenesis : Introduce mutations in ATP-binding pockets (e.g., gatekeeper residues) to assess target specificity .
Advanced: What statistical approaches are recommended for analyzing inconsistent biological activity data across studies?
- Meta-Analysis : Pool data from multiple assays (e.g., IC₅₀ values) using random-effects models to account for inter-study variability.
- Multivariate Regression : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity to identify outliers .
- Bayesian Modeling : Quantify uncertainty in dose-response curves and prioritize compounds for retesting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
